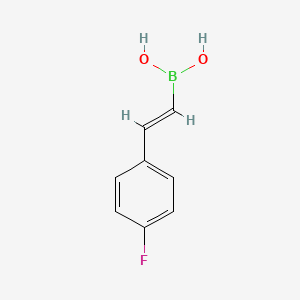

trans-2-(4-Fluorophenyl)vinylboronic acid

Übersicht

Beschreibung

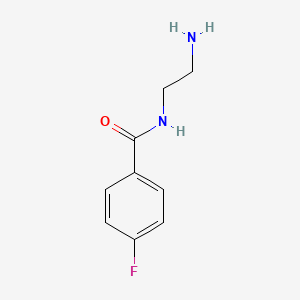

Trans-2-(4-Fluorophenyl)vinylboronic acid is a chemical compound that belongs to the class of organoboronic acids. These compounds are characterized by a boron atom connected to an organic moiety and have significant utility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss trans-2-(4-Fluorophenyl)vinylboronic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and reactivity of the compound .

Synthesis Analysis

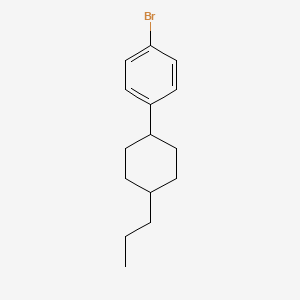

The synthesis of related boronic acids typically involves the use of organolithium reagents, borate esters, and halogenated aromatic compounds. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid is achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions leading to yields of 52-56% . Although the specific synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid is not detailed, similar methodologies could potentially be applied, with adjustments for the vinyl group and the para-fluoro substituent.

Molecular Structure Analysis

The molecular structure of boronic acids is crucial for their reactivity in chemical reactions. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is found to play a key role in catalytic activity by preventing the coordination of amines to the boron atom . This suggests that the position and nature of substituents on the phenyl ring of boronic acids, including trans-2-(4-Fluorophenyl)vinylboronic acid, are important for their chemical behavior.

Chemical Reactions Analysis

Boronic acids are widely used in cross-coupling reactions, such as the Suzuki reaction. The synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate demonstrates the utility of boronic acids in forming carbon-carbon bonds . Although the provided papers do not discuss reactions specifically involving trans-2-(4-Fluorophenyl)vinylboronic acid, the general reactivity patterns of boronic acids suggest that it would also be a suitable candidate for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms can affect these properties due to their electronegativity and ability to engage in hydrogen bonding. While the papers provided do not offer specific data on trans-2-(4-Fluorophenyl)vinylboronic acid, they do highlight the importance of structural features in determining the properties of boronic acids . It can be inferred that the vinyl and fluorophenyl groups in trans-2-(4-Fluorophenyl)vinylboronic acid would contribute to its unique properties, which would be relevant in its application in organic synthesis.

Wissenschaftliche Forschungsanwendungen

-

Suzuki-Miyaura Coupling Reactions

- Field : Organic Chemistry

- Application : This compound is used as a reactant in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis .

- Method : The typical procedure involves the reaction of trans-2-(4-Fluorophenyl)vinylboronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

- Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

-

Preparation of Biologically Active Molecules

- Field : Medicinal Chemistry

- Application : trans-2-(4-Fluorophenyl)vinylboronic acid can be used in the synthesis of biologically active molecules .

- Method : The specific methods and procedures can vary widely depending on the target molecule .

- Results : The results can include the synthesis of new drug candidates or the preparation of molecules for biological testing .

-

Conjugate Addition Reactions

- Field : Organic Chemistry

- Application : This compound is a useful reactant for conjugate addition reactions .

- Method : In a typical conjugate addition reaction, trans-2-(4-Fluorophenyl)vinylboronic acid would react with an α,β-unsaturated carbonyl compound in the presence of a catalyst .

- Results : The product of these reactions is a β-functionalized carbonyl compound .

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling

- Field : Organic Chemistry

- Application : This compound is used as a reactant in microwave-assisted Suzuki-Miyaura cross-coupling reactions .

- Method : The reaction involves the use of a microwave to accelerate the coupling process .

- Results : The outcome of these reactions is the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

-

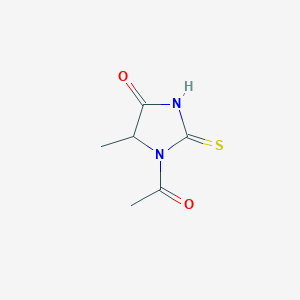

Preparation of Vinylic MIDA Boronates

- Field : Organic Chemistry

- Application : trans-2-(4-Fluorophenyl)vinylboronic acid can be used in the synthesis of vinylic MIDA boronates .

- Method : The specific methods and procedures can vary widely depending on the target molecule .

- Results : The results can include the synthesis of new drug candidates or the preparation of molecules for biological testing .

-

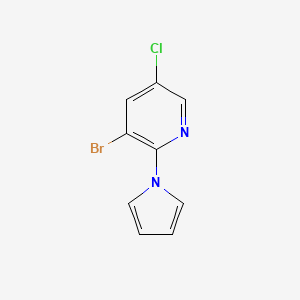

Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents

- Field : Medicinal Chemistry

- Application : This compound is used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .

- Method : The synthesis involves the coupling of trans-2-(4-Fluorophenyl)vinylboronic acid with a pyrrolobenzodiazepine derivative .

- Results : The result is a new class of antitumor agents that have shown promising activity against a range of cancer cell lines .

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling

- Field : Organic Chemistry

- Application : This compound is used as a reactant in microwave-assisted Suzuki-Miyaura cross-coupling reactions .

- Method : The reaction involves the use of a microwave to accelerate the coupling process .

- Results : The outcome of these reactions is the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

-

Preparation of Vinylic MIDA Boronates

- Field : Organic Chemistry

- Application : trans-2-(4-Fluorophenyl)vinylboronic acid can be used in the synthesis of vinylic MIDA boronates .

- Method : The specific methods and procedures can vary widely depending on the target molecule .

- Results : The results can include the synthesis of new drug candidates or the preparation of molecules for biological testing .

-

Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents

- Field : Medicinal Chemistry

- Application : This compound is used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .

- Method : The synthesis involves the coupling of trans-2-(4-Fluorophenyl)vinylboronic acid with a pyrrolobenzodiazepine derivative .

- Results : The result is a new class of antitumor agents that have shown promising activity against a range of cancer cell lines .

Safety And Hazards

Zukünftige Richtungen

Given its role as a versatile building block in organic synthesis, trans-2-(4-Fluorophenyl)vinylboronic acid is likely to continue to be a subject of research in the future. Its use in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules suggests potential applications in the development of new pharmaceuticals and other biologically active compounds .

Eigenschaften

IUPAC Name |

[(E)-2-(4-fluorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNJRIQSFJFDII-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Fluorophenyl)vinylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)